molecular formula C19H20N2O5S2 B4132029 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No. B4132029
M. Wt: 420.5 g/mol
InChI Key: UIVHJLGDSSBWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272, which is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes in the human body.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves the activation of sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The increased production of cGMP leads to the relaxation of smooth muscles and vasodilation, which improves blood flow and reduces blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide are primarily related to its ability to activate sGC. This leads to an increase in cGMP levels, which results in the relaxation of smooth muscles, vasodilation, and improved blood flow. These effects have been shown to be beneficial in the treatment of various diseases, including pulmonary hypertension and erectile dysfunction.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide in lab experiments is its ability to selectively activate sGC without affecting other signaling pathways. This allows for the specific study of the effects of cGMP signaling in various physiological processes.
However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential toxicity of this compound at high doses needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide. One potential direction is the development of more effective and selective sGC activators for the treatment of various diseases. Additionally, the role of cGMP signaling in other physiological processes, such as inflammation and oxidative stress, needs to be further explored. Finally, the potential use of sGC activators in combination with other drugs for the treatment of complex diseases needs to be investigated.

Scientific Research Applications

4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to improve pulmonary arterial hypertension by increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes smooth muscles and dilates blood vessels.

properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-25-15-6-3-4-7-16(15)26-11-5-8-18(22)21-19-20-14-10-9-13(28(2,23)24)12-17(14)27-19/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVHJLGDSSBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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